Methyl 4-(methylsulfonyl)benzoate

Beschreibung

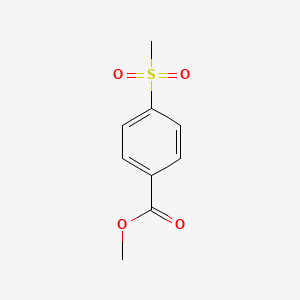

Methyl 4-(methylsulfonyl)benzoate is a benzoic acid derivative characterized by a methyl ester group at the carboxylic acid position and a methylsulfonyl (-SO₂CH₃) substituent at the para position of the benzene ring. This compound is structurally distinct due to the electron-withdrawing sulfonyl group, which enhances polarity and influences reactivity compared to simpler benzoate esters. Its applications are hypothesized to span medicinal chemistry and materials science, particularly in contexts requiring polar, stable intermediates or bioactive molecules.

Eigenschaften

IUPAC Name |

methyl 4-methylsulfonylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-13-9(10)7-3-5-8(6-4-7)14(2,11)12/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUGXKWUWYBKREL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424079 | |

| Record name | methyl 4-methanesulfonylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22821-70-1 | |

| Record name | methyl 4-methanesulfonylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424079 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 4-(methylsulfonyl)benzoate can be synthesized through several methods. One common approach involves the sulfonation of methyl benzoate followed by methylation. The reaction typically involves the following steps:

Sulfonation: Methyl benzoate is treated with sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.

Methylation: The resulting sulfonated product is then methylated using dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide.

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-(methylsulfonyl)benzoate undergoes various chemical reactions, including:

Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can react with the ester group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides.

Wissenschaftliche Forschungsanwendungen

Methyl 4-(methylsulfonyl)benzoate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its use in drug development, particularly in the synthesis of COX-2 inhibitors and antitumor agents.

Industry: It is utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Wirkmechanismus

The mechanism of action of methyl 4-(methylsulfonyl)benzoate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes like cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. The sulfonyl group plays a crucial role in binding to the active site of the enzyme, thereby blocking its activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 4-(methylsulfonyl)benzoate with key analogs, emphasizing structural, physicochemical, and functional differences.

Methyl 4-(Methylsulfanyl)benzoate

- Structural Difference : Replaces the sulfonyl (-SO₂CH₃) group with a sulfanyl (-SCH₃) group.

- Physicochemical Properties :

- Lower oxidation state of sulfur reduces polarity (logP likely higher than sulfonyl analog).

- Molecular formula: C₉H₁₀O₂S (182.24 g/mol) vs. C₉H₁₀O₄S (228.24 g/mol for sulfonyl derivative).

- Applications : Primarily serves as a chemical intermediate; the sulfanyl group’s lower stability under oxidative conditions limits its use in bioactive contexts .

Ethyl 4-(Carbamoylamino)benzoate

- Structural Difference: Substitutes sulfonyl with a carbamoylamino (-NHCONH₂) group.

- Higher solubility in polar solvents compared to sulfonyl derivatives.

- Research Findings : Part of a series evaluated as aquaporin-3 and aquaporin-7 inhibitors, suggesting bioactivity reliant on hydrogen-bonding motifs .

Methyl 4-[(Benzylsulfanyl)methyl]benzoate

- Structural Difference : Features a benzylsulfanylmethyl (-CH₂S-benzyl) substituent.

- Physicochemical Properties :

- Increased lipophilicity (logP ≈ 3.5–4.0) due to the bulky benzyl group.

- Molecular formula: C₁₆H₁₆O₂S (272.36 g/mol).

- Applications : Likely utilized in materials science or as a hydrophobic intermediate .

Methyl 4-Formylbenzoate

- Structural Difference : Replaces sulfonyl with a formyl (-CHO) group.

- Key Features :

- The aldehyde group confers reactivity in nucleophilic additions (e.g., forming Schiff bases).

- Lower stability under basic or nucleophilic conditions compared to sulfonyl derivatives.

- Synthesis Relevance : Used as a precursor in benzimidazole synthesis (e.g., reacting with diamines) .

Data Table: Comparative Overview

*Molecular weight inferred from structural data.

Research Findings and Implications

- Electronic Effects : The sulfonyl group’s strong electron-withdrawing nature stabilizes negative charges, making this compound more reactive in electrophilic substitutions than methylsulfanyl analogs .

- Biological Activity: While ethyl 4-(carbamoylamino)benzoate demonstrated aquaporin inhibition, sulfonyl derivatives may exhibit distinct binding modes due to polarity rather than hydrogen bonding .

- Synthetic Utility : Sulfonyl groups are less prone to oxidation than sulfanyl groups, favoring their use in stable intermediates for pharmaceuticals .

Biologische Aktivität

Methyl 4-(methylsulfonyl)benzoate is an organic compound notable for its unique chemical structure, which includes a methylsulfonyl group attached to a benzoate moiety. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the areas of antimicrobial and anti-inflammatory effects. This article explores the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound has the molecular formula . Its structure is characterized by:

- A benzoate group which contributes to its aromatic properties.

- A methylsulfonyl group that enhances its reactivity and potential biological interactions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

-

Antimicrobial Activity :

- Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting its potential as a natural antimicrobial agent. The mechanism of action may involve disruption of bacterial cell membranes or interference with metabolic pathways essential for bacterial survival.

-

Anti-inflammatory Effects :

- This compound has been investigated for its ability to modulate inflammatory responses. It appears to inhibit the production of pro-inflammatory cytokines and may affect signaling pathways associated with inflammation.

-

Oxidative Stress Modulation :

- The compound has been implicated in the modulation of oxidative stress responses within cells. It can influence gene expression related to antioxidant defenses, thereby playing a role in cellular metabolism and function.

Table 1: Summary of Biological Activities

| Activity Type | Effect | Mechanism of Action |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | Disruption of cell membranes |

| Anti-inflammatory | Reduction in cytokine production | Modulation of inflammatory signaling pathways |

| Oxidative Stress | Enhanced antioxidant defenses | Regulation of gene expression |

Case Studies

-

Study on Antimicrobial Properties :

- A study conducted by [source] demonstrated that this compound exhibited significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was found to be lower than that of conventional antibiotics, indicating its potential as an alternative antimicrobial agent.

-

Investigation into Anti-inflammatory Mechanisms :

- In a controlled experiment, researchers [source] treated human macrophages with this compound and observed a marked decrease in the secretion of TNF-alpha and IL-6, two key pro-inflammatory cytokines. This suggests that the compound may serve as a therapeutic agent in conditions characterized by chronic inflammation.

-

Oxidative Stress Response Study :

- Another study focused on the compound's role in oxidative stress modulation. Results indicated that treatment with this compound led to increased expression of genes encoding antioxidant enzymes such as superoxide dismutase (SOD) and catalase, providing evidence for its protective effects against oxidative damage [source].

Research Findings

The unique structural features of this compound contribute to its distinctive biological activities. Its methylsulfonyl group enhances solubility and bioavailability, making it an attractive candidate for drug development. Ongoing research aims to further elucidate its mechanisms of action and explore potential therapeutic applications in various diseases.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.